![molecular formula C8H4F2N2O4 B12874276 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole can be achieved through several methods. One common approach involves the use of difluoromethylation reactions. For instance, difluoromethylation of oxazole derivatives can be performed using difluorocarbene or copper(I) difluorocarbene complexes . Another method involves the use of fluorinated cyclopropanes as starting materials, which are prepared using iron(III) trifluoroethylidene complexes or free difluorocarbene .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the difluoromethoxy or nitro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogenation catalysts for reduction reactions, and oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole include other oxazole derivatives such as:
- 2-(Naphthalen-2-yl) oxazole
- 2-(4-Phenoxyphenyl) oxazole
- 2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl) oxazole
Uniqueness
What sets this compound apart is its unique combination of difluoromethoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4F2N2O4 |
|---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H |
InChI Key |
KFHQVYXALUCWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



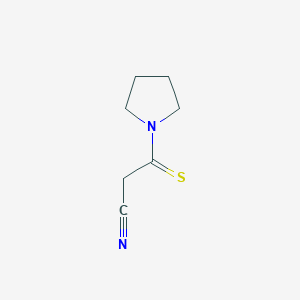
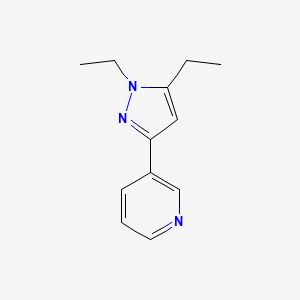
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)


![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
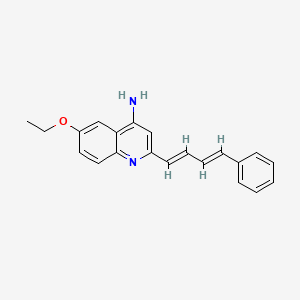
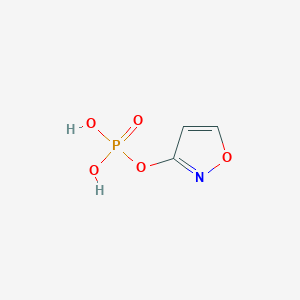
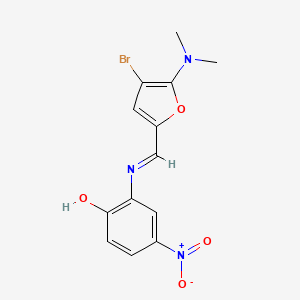
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)

